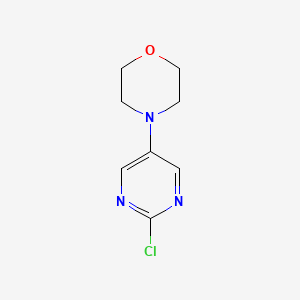

4-(2-Chloropyrimidin-5-yl)morpholine

Description

Properties

Molecular Formula |

C8H10ClN3O |

|---|---|

Molecular Weight |

199.64 g/mol |

IUPAC Name |

4-(2-chloropyrimidin-5-yl)morpholine |

InChI |

InChI=1S/C8H10ClN3O/c9-8-10-5-7(6-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 |

InChI Key |

FQHIMFYOUFAXIY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Chloropyrimidin 5 Yl Morpholine and Analogues

Vias Sintéticas Estabelecidas para Estruturas do Núcleo Pirimidina-Morfolina

A construção do esqueleto pirimidina-morfolina é tipicamente alcançada através de várias estratégias sintéticas consagradas pelo tempo. Estas incluem a substituição nucleofílica aromática, reações de acoplamento cruzado catalisadas por metais de transição e a síntese de múltiplos passos de intermediários pirimidínicos funcionalizados.

A reação de Substituição Aromática Nucleofílica (SNAr) é uma abordagem fundamental para a síntese de morfolinilpirimidinas. Neste método, um átomo de halogênio (tipicamente cloro) em um anel pirimidínico deficiente em elétrons é deslocado por um nucleófilo, como a morfolina. A reatividade do anel pirimidínico para o ataque nucleofílico é significativamente aumentada pela presença dos átomos de nitrogênio eletronegativos e de outros grupos retiradores de elétrons. nih.gov

Em substratos como as dicloropirimidinas, a reação com morfolina pode prosseguir de forma sequencial. Por exemplo, a reação de 4,6-dicloropirimidina com morfolina na presença de uma base como o K₂CO₃ em um solvente como o DMF leva à substituição mononucleofílica, produzindo 4-(6-cloropirimidin-4-il)morfolina. mdpi.com A seletividade da substituição nas posições C4 ou C6 sobre a posição C2 é frequentemente observada devido à maior ativação eletrônica nessas posições. mdpi.com

A tabela abaixo resume as condições de reação para a síntese de vários análogos de morfolinilpirimidina via reações SNAr.

| Substrato de Pirimidina | Reagente | Condições de Reação | Produto | Rendimento | Referência |

|---|---|---|---|---|---|

| 4,6-Dicloropirimidina | Morfolina | K₂CO₃, DMF, Temp. ambiente, 4-6 h | 4-(6-Cloropirimidin-4-il)morfolina | Não especificado | mdpi.com |

| 2,4-Dicloro-6-metilpirimidina | Morfolina | N,N-Diisopropiletilamina, THF, 0-20°C, durante a noite | 4-(2-Cloro-6-metilpirimidin-4-il)morfolina | 70% | acs.org |

| 2-Amino-4,6-dicloropirimidina | Várias aminas | Trietilamina, Sem solvente, 80-90°C | Derivados de 2-amino-4-cloro-6-aminopirimidina | Altos rendimentos | frontiersin.org |

Enquanto a SNAr é usada para anexar o grupo morfolina a um anel pirimidínico pré-existente, as reações de acoplamento cruzado catalisadas por metais de transição são ferramentas poderosas para a construção do próprio núcleo pirimidínico. google.com Esses métodos oferecem versatilidade na introdução de uma ampla gama de substituintes no esqueleto da pirimidina. researchgate.netccspublishing.org.cn

As estratégias comuns incluem reações de cicloadição [4+2], [3+3] e [3+2+1] para montar o anel heterocíclico. ccspublishing.org.cn Por exemplo, a síntese de pirimidinas substituídas pode ser alcançada através da reação de amidinas com compostos contendo ligações triplas (alcinos) e outras pequenas moléculas na presença de catalisadores de metais de transição como ferro ou manganês. researchgate.netresearchgate.net

Essas reações são cruciais para a criação de precursores de pirimidina altamente substituídos que podem não ser facilmente acessíveis através de métodos de condensação clássicos, abrindo caminho para a síntese de análogos complexos de pirimidina-morfolina. google.com

Muitas vezes, a síntese do alvo 4-(2-cloropirimidin-5-il)morfolina requer uma abordagem de múltiplos passos que envolve a preparação de um intermediário pirimidínico chave. Esta estratégia permite a introdução precisa de funcionalidades em posições específicas do anel, que podem então ser elaboradas para o produto final.

Exemplos notáveis incluem a síntese de 2-cloro-5-aminopirimidina e 2-cloro-5-hidroxipirimidina.

2-Cloro-5-aminopirimidina : Uma rota sintética para este intermediário começa com 5-nitrouracil. A cloração com oxicloreto de fósforo (POCl₃) produz 2,4-dicloro-5-nitropirimidina. A subsequente redução do grupo nitro com pó de zinco em condições ácidas brandas produz seletivamente a 2-cloro-5-aminopirimidina. mdpi.com

2-Cloro-5-hidroxipirimidina : Este intermediário pode ser preparado a partir da 2-cloro-5-metoxipirimidina através de uma reação de desmetilação usando ácido bromídrico e metionina. google.com

Esses intermediários são valiosos porque o grupo funcional na posição 5 (amino ou hidroxi) pode ser posteriormente modificado ou usado para direcionar reações subsequentes para construir moléculas mais complexas.

Abordagens de Síntese Regiosseletiva para 4-(2-Cloropirimidin-5-il)morfolina e seus Isômeros Posicionais

A síntese regioseletiva de 4-(2-cloropirimidin-5-il)morfolina apresenta um desafio significativo. Em reações SNAr típicas em pirimidinas di-substituídas (por exemplo, 2,4- ou 2,5-dicloropirimidinas), as posições C4 (e C6) são geralmente mais reativas ao ataque nucleofílico do que a posição C5 devido a efeitos eletrônicos. mdpi.comacs.org Portanto, a substituição direta de um grupo lábil na posição C5 com morfolina, mantendo um cloro na posição C2, é difícil de alcançar através de SNAr padrão.

A estratégia mais viável para alcançar a regiosseletividade desejada envolve o uso de precursores pirimidínicos onde a posição 5 já está diferenciada ou através de métodos catalíticos que direcionam a formação da ligação para a posição C5.

Uma abordagem proeminente é a aminação de Buchwald-Hartwig catalisada por paládio . Esta reação de acoplamento cruzado é altamente eficaz para a formação de ligações carbono-nitrogênio. Começando com um substrato como 2-cloro-5-bromopirimidina , a reação com morfolina na presença de um catalisador de paládio (por exemplo, Pd₂(dba)₃), um ligante de fosfina (por exemplo, BINAP) e uma base, pode formar seletivamente a ligação C5-N, produzindo o produto desejado. A maior reatividade da ligação C-Br em comparação com a ligação C-Cl no acoplamento cruzado oxidativo com paládio permite que esta transformação ocorra com alta regioseletividade. arkat-usa.org

Outra estratégia envolve o uso de um precursor de 2-cloro-5-nitropirimidina . O grupo nitro na posição 5 ativa fortemente o anel pirimidínico. Embora a SNAr com morfolina ainda possa deslocar preferencialmente o cloro na posição 2, o grupo nitro pode ser subsequentemente reduzido a um grupo amino, que pode ser convertido em outros grupos funcionais através de reações como a diazotização de Sandmeyer. researchgate.net

A tabela a seguir descreve as abordagens estratégicas para a síntese regioseletiva do composto alvo.

| Estratégia | Material de Partida Chave | Reação Chave | Vantagens | Referência |

|---|---|---|---|---|

| Aminação de Buchwald-Hartwig | 2-Cloro-5-bromopirimidina | Acoplamento cruzado C-N catalisado por paládio | Alta regioseletividade para a posição C5; condições de reação brandas. | arkat-usa.orgmdpi.com |

| Funcionalização de Intermediário Nitro | 2-Cloro-5-nitropirimidina | SNAr seguida de redução e/ou diazotização | Utiliza materiais de partida ativados; o grupo amino resultante é um ponto de manipulação versátil. | researchgate.netresearchgate.net |

| Funcionalização de Intermediários Dirigida por Substituintes | 2,4,6-Tricloropirimidina-5-carbaldeído | SNAr sequencial e modificação química | Permite a construção passo a passo e o controle sobre a substituição em múltiplas posições. |

Avanços nas Aplicações da Química Verde para a Síntese de Pirimidina-Morfolina

Os princípios da química verde estão sendo cada vez mais aplicados à síntese de heterociclos, incluindo derivados de pirimidina, para reduzir o impacto ambiental e melhorar a eficiência. As abordagens tradicionais frequentemente envolvem o uso de solventes perigosos, reagentes tóxicos e condições de reação adversas. researchgate.net

Os avanços modernos se concentram em várias áreas-chave:

Síntese Assistida por Micro-ondas : A irradiação por micro-ondas emergiu como uma técnica energeticamente eficiente que pode reduzir drasticamente os tempos de reação, muitas vezes de horas para minutos, e melhorar os rendimentos. A síntese de derivados de 2-aminopirimidina, por exemplo, demonstrou ser significativamente acelerada sob condições de micro-ondas.

Reações sem Solvente : A realização de reações na ausência de um solvente (condições sem solvente) minimiza o desperdício e elimina os perigos associados aos solventes orgânicos voláteis. A reação de 2-amino-4,6-dicloropirimidina com aminas pode ser realizada de forma eficiente simplesmente aquecendo os reagentes juntos. frontiersin.org

Uso de Catalisadores e Solventes Mais Verdes : A pesquisa está focada no desenvolvimento de catalisadores recicláveis e no uso de solventes benignos, como água ou líquidos iônicos. arkat-usa.orgresearchgate.net As reações SNAr em heteroaril cloretos foram mostradas como sendo bem-sucedidas em água na presença de bases como o fluoreto de potássio (KF), oferecendo uma alternativa mais verde aos solventes orgânicos tradicionais.

Reações Multicomponentes (MCRs) : As MCRs, onde três ou mais reagentes são combinados em um único pote para formar um produto que contém porções de todos os reagentes, exemplificam a economia de átomos e a eficiência. Vários métodos verdes para a síntese de pirimidinas utilizam abordagens multicomponentes. arkat-usa.orgresearchgate.net

Essas metodologias sustentáveis não apenas reduzem a pegada ambiental da síntese química, mas também podem levar a processos mais econômicos e seguros.

Tabela de Compostos Químicos

| Nome do Composto |

| 4-(2-Cloropirimidin-5-il)morfolina |

| Morfolina |

| 4,6-Dicloropirimidina |

| 2,4-Dicloro-6-metilpirimidina |

| 2-Amino-4,6-dicloropirimidina |

| 4-(6-Cloropirimidin-4-il)morfolina |

| 4-(2-Cloro-6-metilpirimidin-4-il)morfolina |

| Oxicloreto de fósforo |

| 2-Cloro-5-aminopirimidina |

| 2-Cloro-5-hidroxipirimidina |

| 5-Nitrouracil |

| 2,4-Dicloro-5-nitropirimidina |

| 2-Cloro-5-metoxipirimidina |

| 2-Cloro-5-bromopirimidina |

| 2-Cloro-5-nitropirimidina |

| 2,4,6-Tricloropirimidina-5-carbaldeído |

| N,N-Diisopropiletilamina |

| Trietilamina |

| Carbonato de potássio |

| Fluoreto de potássio |

| Ácido bromídrico |

| Metionina |

| Pó de zinco |

| Pd₂(dba)₃ (Tris(dibenzilidenoacetona)dipaládio(0)) |

| BINAP ((2,2'-Bis(difenilfosfino)-1,1'-binaftil)) |

Structure Activity Relationship Sar Investigations of 4 2 Chloropyrimidin 5 Yl Morpholine Derivatives

Modulation of Pyrimidine (B1678525) Ring Substitutions and their Biological Impact

Halogenation of the pyrimidine ring is a common strategy in medicinal chemistry to modulate the biological activity of derivatives. Studies have shown that the position and nature of the halogen substituent can have a profound impact on the potency and selectivity of these compounds. For instance, substitution at the C5 position of the pyrimidine ring with a halogen has been found to induce cytotoxic effects. nih.gov Among various halogens, fluorine has often exhibited the greatest inhibitory effect in certain pyrimidine hybrids. nih.gov

The introduction of halogens such as chlorine, fluorine, and bromine, which are electron-withdrawing groups, generally leads to enhanced antitumor activity. mdpi.com This trend is not limited to direct substitution on the pyrimidine core but is also observed when halogens are placed on peripheral aromatic rings within the broader molecular structure. For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing halogen substituents on an attached phenyl ring displayed superior activity compared to those with electron-donating groups. mdpi.com Further research on halogenated pyrrolo[3,2-d]pyrimidines has reinforced the importance of halogenation; the introduction of an iodine atom at the C7 position resulted in a significant enhancement of antiproliferative potency, reducing the IC50 into sub-micromolar levels. nih.gov This suggests that the presence of a halogen at key positions is a critical determinant of biological efficacy. nih.gov

The positive impact of halogenation is also seen in antibiofilm applications. Certain halogenated pyrimidine derivatives, such as 2-amino-5-bromopyrimidine, have demonstrated significant inhibitory effects on the biofilm formation of enterohemorrhagic Escherichia coli (EHEC) without affecting bacterial growth, indicating a targeted antibiofilm action. mdpi.com

Beyond halogens, the introduction of other electrophilic (electron-withdrawing) and nucleophilic (electron-donating) groups onto the pyrimidine core or its associated moieties is a key aspect of SAR studies. A general observation is that reducing the electron-rich nature of the scaffold can be a fruitful strategy. nih.gov The presence of electron-withdrawing groups on peripheral phenyl rings of pyrimidine-morpholine compounds has been highlighted as significant for their anticancer activities. nih.gov Conversely, the addition of electron-donating groups has been shown to decrease cytotoxic activity. nih.govmdpi.com

For example, in one study, analogues with electron-withdrawing groups like halogens on a benzene (B151609) ring showed better activity than compounds containing electron-donating groups such as a methoxy (B1213986) group (-OCH3). mdpi.com The strategic introduction of nucleophilic groups, such as basic amines, to improve properties like solubility must be carefully balanced against potential losses in potency. The addition of solubilizing groups containing basic amines at the para-position of an aniline (B41778) ring in one series led to a drastic improvement in solubility but was accompanied by a significant drop in potency against the target kinase. nih.gov This highlights the delicate interplay between physicochemical properties and biological activity when modifying the electronic nature of the molecule.

Elucidation of the Morpholine (B109124) Moiety's Contribution to Pharmacological Profiles

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and contribute to target binding. nih.govnih.gov Its inclusion in drug candidates is often strategic, owing to its unique combination of features. researchgate.netnih.gov

The morpholine ring's impact on lipophilicity can be leveraged for activity optimization. For instance, in the development of CNS drug candidates, introducing a bridged morpholine moiety has been shown to be effective in decreasing lipophilicity, which can be beneficial for improving brain permeability. nih.govacs.org This effect is partly due to an enhancement of the polar surface area resulting from conformational changes. nih.govacs.org The steric profile of the morpholine ring is also a key consideration. In one study, replacing a morpholine ring with an N-methylpiperazine led to a five-fold drop in potency against the CSNK2A2 target and a nearly 50-fold drop in antiviral potency, demonstrating that the specific structure of the morpholine was critical for activity. nih.gov

While the morpholine ring itself is often a key contributor to a molecule's pharmacological profile, direct substitutions on the ring can provide an additional layer of optimization. This strategy is particularly useful when targeting proteins with deep binding pockets. For example, in the development of mTOR kinase inhibitors, which have a deeper pocket compared to PI3K, the introduction of substituents on the morpholine ring has been explored to enhance selectivity and brain penetration. nih.govacs.org Specific examples include adding a methyl group at the 3-position or creating an ethylene (B1197577) bridge between the 3- and 5-positions of the morpholine ring. nih.govacs.org These modifications are designed to occupy additional space within the target's active site, potentially leading to increased potency and selectivity.

Structure-Activity Relationships of Linker Regions and Peripheral Substituents in Pyrimidine-Morpholine Analogues

The linker region connecting the core pyrimidine-morpholine scaffold to peripheral substituents, as well as the nature of the substituents themselves, are critical elements in SAR studies.

The length and flexibility of a linker can dictate how a molecule orients itself within a binding pocket. In a series of quinazoline (B50416) derivatives, compounds featuring a three-carbon chain linker between the core and a morpholine moiety were found to be more potent than those with a two-carbon linker. mdpi.com The longer chain allowed the morpholine's oxygen to form an additional hydrogen bond with a key lysine (B10760008) residue in the kinase domain, resulting in higher affinity. mdpi.com This demonstrates that optimizing linker length is a valid strategy for improving target engagement.

Peripheral substituents, often on an appended aromatic ring, play a crucial role in modulating activity. SAR studies on pyrimidine-morpholine hybrids have revealed clear trends related to the electronic properties of these substituents. nih.gov Electron-withdrawing groups (e.g., -CF3, -F, -Br, -CN) at the para position of a peripheral phenyl ring enhanced cytotoxic effects, whereas electron-donating groups (e.g., -CH3) led to a deterioration in activity compared to the unsubstituted derivative. nih.gov Moving a substituent from the para to the meta position was also found to decrease potency. nih.gov These findings underscore the significance of both the electronic nature and the position of peripheral groups for achieving optimal biological activity. nih.govfrontiersin.org

Data Tables

Table 1: Antiproliferative Properties of Pyrimidine-Morpholine Compounds (2a-2h) with Varied Peripheral Phenyl Substitutions nih.gov

| Compound | R Group (Substitution on Phenyl Ring) | IC50 SW480 (μM) | IC50 MCF-7 (μM) |

|---|---|---|---|

| 2a | H | 43.10 ± 1.15 | 68.12 ± 2.10 |

| 2b | p-F | 21.12 ± 1.12 | 43.15 ± 1.15 |

| 2c | p-Br | 29.15 ± 2.10 | 49.12 ± 2.12 |

| 2d | p-CH3 | 56.12 ± 1.12 | 117.04 ± 1.17 |

| 2e | p-CN | 33.12 ± 2.10 | 53.12 ± 1.13 |

| 2f | m-NO2 | 63.15 ± 1.15 | 89.12 ± 2.10 |

| 2g | p-CF3 | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2h | p-OCH3 | 48.12 ± 1.12 | 98.15 ± 1.15 |

Table 2: Influence of Peripheral Substituents on Antitumor Activity mdpi.com

| Compound | Substituent Group (R) | Group Type | IC50 A549 (μM) | IC50 PC-3 (μM) | IC50 MCF-7 (μM) | IC50 HepG2 (μM) |

|---|---|---|---|---|---|---|

| 7c | 4-Cl | Electron-withdrawing | 12.31 ± 1.03 | 15.42 ± 0.98 | 10.29 ± 1.52 | 19.83 ± 1.16 |

| 7d | 3,4-diCl | Electron-withdrawing | 6.02 ± 1.22 | 8.91 ± 0.72 | 8.39 ± 1.91 | 10.27 ± 0.94 |

| 7g | 4-F | Electron-withdrawing | 15.27 ± 1.11 | 19.33 ± 1.24 | 13.56 ± 0.88 | 24.19 ± 1.05 |

| 7j | 4-Br | Electron-withdrawing | 14.82 ± 0.95 | 17.61 ± 1.31 | 11.75 ± 1.47 | 21.46 ± 1.28 |

| 7h | 4-OCH3 | Electron-donating | 21.59 ± 1.36 | 25.18 ± 1.17 | 18.92 ± 1.22 | 30.74 ± 1.43 |

| 7l | 4-H | Neutral | 19.88 ± 1.29 | 23.47 ± 1.09 | 16.21 ± 1.35 | 28.65 ± 1.19 |

Computational and Biophysical Characterization of 4 2 Chloropyrimidin 5 Yl Morpholine Interactions

Molecular Docking and Ligand-Target Binding Analysis

No specific molecular docking studies for 4-(2-Chloropyrimidin-5-yl)morpholine have been published. While research on other morpholine-containing heterocycles demonstrates their potential to bind to various biological targets, the binding affinity and interaction profile of this particular compound remain uncharacterized. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

There are no dedicated QSAR models in the available literature that include 4-(2-Chloropyrimidin-5-yl)morpholine. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical relationship. Without such a dataset centered around this specific scaffold, no predictive models for its biological activity have been developed.

Advanced Cheminformatics and Bioinformatics Approaches in Compound Design

While cheminformatics and bioinformatics are integral to modern drug discovery, no publications were found that specifically apply these advanced approaches to the design or analysis of 4-(2-Chloropyrimidin-5-yl)morpholine.

X-ray Crystallographic Analysis of Pyrimidine-Morpholine Ligand-Protein Complexes

The definitive, high-resolution understanding of a ligand's interaction with its protein target is often provided by X-ray crystallography. nih.gov However, there are no publicly available crystal structures of 4-(2-Chloropyrimidin-5-yl)morpholine in complex with any protein target. The synthesis and biological evaluation of various morpholine (B109124) derivatives have been reported, but these studies have not yet progressed to the stage of crystallographic analysis for this specific compound. nih.govijprs.comresearchgate.net

Future Research Trajectories and Methodological Advancements for Pyrimidine Morpholine Derivatives

Rational Design and Development of Novel Analogs with Optimized Pharmacological Profiles

The prospective development of pyrimidine-morpholine derivatives will heavily rely on rational design principles to create novel analogs with fine-tuned pharmacological profiles. A key focus will be the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and drug-like properties. drugdesign.org For instance, modifications to the substituents on the pyrimidine (B1678525) ring can significantly influence biological activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com

A significant area of optimization lies in achieving high kinase selectivity. Many pyrimidine-morpholine derivatives have been identified as kinase inhibitors, but achieving selectivity for a specific kinase over others remains a challenge. nih.gov Future strategies will involve structure-based drug design, utilizing the crystal structures of target kinases to design inhibitors that fit precisely into the active site of the desired kinase while avoiding interactions with off-targets. For example, replacing a simple morpholine (B109124) with a bridged morpholine has been shown to dramatically improve selectivity for mTOR over PI3Kα by exploiting a deeper pocket in the mTOR active site. scilit.comresearchgate.net This approach minimizes the potential for side effects associated with inhibiting multiple kinases.

The morpholine group itself also presents opportunities for optimization. While generally improving solubility and metabolic stability, modifications to the morpholine ring can further enhance these properties. mdpi.com The creation of chiral morpholine analogs has demonstrated that different enantiomers can possess distinct potency and selectivity profiles, opening up avenues for developing highly specific inhibitors. scilit.com

Table 1: Structure-Activity Relationship Insights for Pyrimidine-Morpholine Analogs

| Modification Site | Structural Change | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Pyrimidine Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Enhanced cytotoxic activity in some cancer cell lines. mdpi.com | mdpi.com |

| Pyrimidine Ring | Substitution with bulkier groups | Can improve selectivity for specific kinases by exploiting unique features of the active site. nih.gov | nih.gov |

| Morpholine Moiety | Replacement with bridged morpholines | Dramatically increased selectivity for mTOR over PI3Kα. scilit.comresearchgate.net | scilit.comresearchgate.net |

Exploration of Undiscovered Therapeutic Applications for Chloropyrimidinyl-Morpholine Derivatives

While the primary focus of research on pyrimidine-morpholine derivatives has been in oncology, their diverse biological activities suggest a much broader therapeutic potential. nih.govarabjchem.org Future investigations will aim to uncover and validate novel applications for compounds like 4-(2-Chloropyrimidin-5-yl)morpholine and its analogs.

One promising area is in the treatment of inflammatory diseases. Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells. nih.govscispace.comresearchgate.net This suggests their potential as anti-inflammatory agents for conditions such as rheumatoid arthritis or inflammatory bowel disease.

The antiviral potential of this class of compounds is another area ripe for exploration. The pyrimidine core is a key component of nucleosides, and its derivatives have been investigated for their ability to interfere with viral replication. nih.gov Given the structural similarities, chloropyrimidinyl-morpholine derivatives could be explored as inhibitors of viral enzymes or other proteins essential for the viral life cycle.

Furthermore, the role of kinases in a multitude of diseases beyond cancer opens up numerous possibilities. For example, Src kinase, a target for some pyrimidine-morpholine hybrids, is implicated in osteoporosis and neurodegenerative diseases. nih.gov Therefore, rationally designed derivatives could be developed as targeted therapies for these conditions. Other potential therapeutic areas include metabolic disorders and infectious diseases, where pyrimidine derivatives have already shown promise. gsconlinepress.com

Table 2: Potential Therapeutic Targets for Pyrimidine-Morpholine Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale | Reference |

|---|---|---|---|

| Oncology | PI3K/mTOR, Src Kinase, Thymidylate Synthase | Inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Inflammation | iNOS, COX-2 | Reduction of pro-inflammatory mediators. nih.govscispace.comresearchgate.net | nih.govscispace.comresearchgate.net |

| Viral Infections | Viral polymerases, proteases | Interference with essential viral replication machinery. nih.gov | nih.gov |

Integration of Cutting-Edge Synthetic Methodologies and Computational Predictions

The advancement of synthetic organic chemistry will play a pivotal role in the future of pyrimidine-morpholine research. The development of more efficient and versatile synthetic routes will enable the creation of a wider diversity of analogs for biological screening. nih.gov This includes the use of multicomponent reactions and novel catalytic systems to streamline the synthesis of complex derivatives.

In parallel, the integration of computational tools will become increasingly indispensable. Molecular docking and molecular dynamics simulations are already widely used to predict the binding modes and affinities of these compounds with their biological targets. researchgate.netjchemlett.com These in silico methods provide valuable insights that can guide the design of more potent and selective inhibitors, reducing the time and cost associated with traditional trial-and-error approaches.

The application of machine learning and artificial intelligence is set to revolutionize this field. repcomseet.org Predictive models can be trained on existing datasets of pyrimidine-morpholine derivatives and their biological activities to forecast the properties of novel, untested compounds. nih.govmdpi.complos.orgplos.org This can help prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to provide a deeper understanding of the relationship between molecular structure and biological activity. mdpi.com

Comprehensive Investigation of Polypharmacology and Mechanistic Interplay in Biological Systems

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which recognizes that many drugs interact with multiple targets. nih.govnih.gov This can be advantageous, particularly in the treatment of complex diseases like cancer, where targeting multiple pathways simultaneously can lead to synergistic effects and overcome drug resistance. nih.gov Future research will focus on the rational design of pyrimidine-morpholine derivatives with specific polypharmacological profiles. For example, dual inhibitors of PI3K and mTOR have already shown promise. nih.gov

A deeper understanding of the mechanistic interplay of these compounds within biological systems is also crucial. This involves moving beyond simple in vitro enzyme inhibition assays to studying their effects in cellular and in vivo models. nih.gov Techniques such as Western blotting and qPCR can be used to investigate how these compounds modulate signaling pathways and gene expression. scispace.com

The application of systems biology approaches will provide a more holistic understanding of the effects of these compounds. nih.govnih.gov By analyzing the impact of a drug on the entire cellular network, researchers can identify not only its primary targets but also its off-target effects and downstream consequences. researchgate.netopenbioinformaticsjournal.com This network-level perspective will be invaluable for predicting both the therapeutic efficacy and potential toxicity of novel pyrimidine-morpholine derivatives, ultimately leading to the development of safer and more effective medicines.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2-Chloropyrimidin-5-yl)morpholine?

Synthetic optimization involves selecting reactive intermediates and controlling reaction conditions. For example, in a multi-step synthesis (e.g., substitution, reduction, cyclization), the use of NaHCO₃ as a base in THF for nucleophilic substitution (Step 1, ) ensures mild conditions to avoid side reactions. Reduction of nitro groups (Step 2, ) using Fe powder and NH₄Cl in ethanol requires careful stoichiometry (Fe in excess) and reflux time to maximize yield. Column chromatography (SiO₂) is critical for purifying intermediates, with solvent polarity adjusted based on Rf values. Monitoring via LC-MS (e.g., ESI+ for mass confirmation) ensures intermediate integrity.

Q. What safety protocols are essential when handling 4-(2-Chloropyrimidin-5-yl)morpholine and its intermediates?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact with reactive intermediates like 2-chloro-5-nitropyrimidine, which may release toxic fumes .

- Waste Management: Halogenated byproducts (e.g., chlorinated pyrimidines) must be segregated and treated by certified waste handlers to prevent environmental contamination .

- Ventilation: Reactions involving volatile solvents (THF, EtOH) or gaseous byproducts (NH₃ from NH₄Cl) require fume hoods .

Q. How can researchers validate the structural integrity of 4-(2-Chloropyrimidin-5-yl)morpholine?

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., morpholine ring protons at δ 3.6–3.8 ppm, pyrimidine CH signals at δ 8.2–8.5 ppm).

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 214.6 for C₈H₉ClN₃O).

- Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. What mechanistic insights exist for the reduction of nitro intermediates in the synthesis of 4-(2-Chloropyrimidin-5-yl)morpholine?

The Fe/NH₄Cl system (Step 2, ) reduces nitro groups via electron transfer, where Fe⁰ acts as a reducing agent, and NH₄Cl generates H⁺ to facilitate protonation. Competing pathways (e.g., over-reduction to amines) are minimized by controlling pH and reaction time. Alternative methods like catalytic hydrogenation (H₂/Pd-C) could improve selectivity but require pressure equipment and pose explosion risks.

Q. How does high-pressure Raman spectroscopy elucidate phase transitions in morpholine derivatives?

High-pressure studies (up to 3.5 GPa) on morpholine analogs (e.g., 4-(benzenesulfonyl)-morpholine) reveal pressure-induced vibrational mode splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) and conformational changes. Discontinuities in dω/dp plots at ~0.7, 1.7, and 2.5 GPa suggest phase transitions, likely due to altered van der Waals interactions and C-H∙∙∙O hydrogen bonding . These findings guide stability assessments of 4-(2-Chloropyrimidin-5-yl)morpholine under extreme conditions.

Q. What strategies enhance the functionalization of 4-(2-Chloropyrimidin-5-yl)morpholine for drug discovery?

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) replaces the 2-chloro group for diversifying pyrimidine substituents .

- Nucleophilic Substitution: Amines or thiols can displace the chloride, enabling access to libraries of analogs for kinase inhibition studies .

- Crystallography: Single-crystal XRD resolves regiochemical outcomes (e.g., confirming substitution at the 5-position vs. 4-position) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.